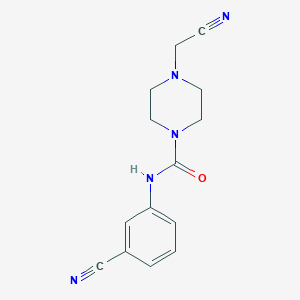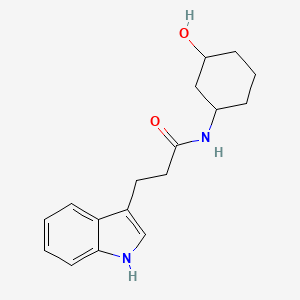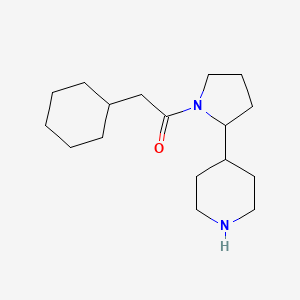![molecular formula C12H16N2O5S B7575927 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. MPPA belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit the activity of certain enzymes that are involved in various physiological and pathological processes.
Mecanismo De Acción
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid works by inhibiting the activity of enzymes known as carbonic anhydrases, which are involved in various physiological and pathological processes. These enzymes play a role in the regulation of pH balance, ion transport, and fluid secretion in the body. By inhibiting the activity of carbonic anhydrases, 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of carbonic anhydrases, which can affect pH balance, ion transport, and fluid secretion in the body. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the physiological and pathological processes in which these enzymes are involved. However, one of the limitations of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. One area of research is the development of new cancer therapies based on the inhibition of carbonic anhydrases by 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. Another area of research is the study of the anti-inflammatory effects of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid and its potential use in the treatment of various inflammatory conditions. Additionally, further research is needed to determine the safety and efficacy of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in humans, which may lead to its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid involves the reaction of 4-(methylcarbamoyl)benzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in its pure form.
Aplicaciones Científicas De Investigación
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
3-[methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-13-12(17)9-3-5-10(6-4-9)20(18,19)14(2)8-7-11(15)16/h3-6H,7-8H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOSBCVYCANOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)